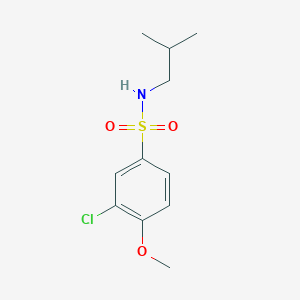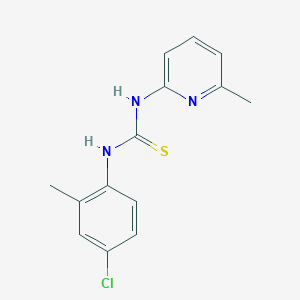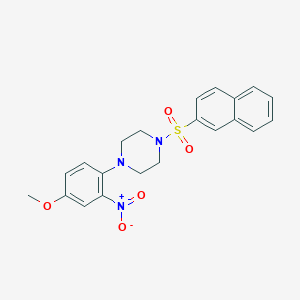
3-chloro-N-isobutyl-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
3-chloro-N-isobutyl-4-methoxybenzenesulfonamide, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the medical field since the 1940s. It is a synthetic compound that possesses potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.
Mécanisme D'action
Chloramphenicol inhibits the peptidyl transferase activity of the 50S ribosomal subunit, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. This results in the inhibition of bacterial protein synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Chloramphenicol is a potent antimicrobial agent that has been extensively used in laboratory experiments. It has a broad-spectrum activity against a wide range of bacteria, making it a useful tool for studying bacterial protein synthesis and antibiotic resistance. However, its use is limited by its potential toxicity, particularly in the bone marrow, and its potential to cause allergic reactions.
Orientations Futures
There are a number of future directions for research on Chloramphenicol. One area of interest is the development of new analogs of Chloramphenicol that possess improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the mechanisms of antibiotic resistance in bacteria, with the aim of developing new strategies for overcoming resistance. Finally, there is a need for further research on the potential anti-inflammatory and anti-cancer effects of Chloramphenicol.
Applications De Recherche Scientifique
Chloramphenicol has been extensively used in scientific research for its broad-spectrum antimicrobial activity. It has been used to study the mechanism of bacterial protein synthesis, as it inhibits the peptidyl transferase activity of the 50S ribosomal subunit. It has also been used to study the effects of antibiotic resistance in bacteria.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-8(2)7-13-17(14,15)9-4-5-11(16-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYOCURAJAHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,10-diallyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4136144.png)
![N-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4136150.png)
![N-(4-methoxyphenyl)-N'-[3-(4-propyl-1-piperazinyl)propyl]thiourea](/img/structure/B4136164.png)
![2-(4-allyl-5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4136172.png)
![2-[(4-bromobenzyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B4136178.png)
![isopropyl [(6-amino-3,5-dicyano-2-pyridinyl)thio]acetate](/img/structure/B4136183.png)

![2-({4-ethyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4136193.png)
![4-[2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4136202.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B4136207.png)

![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4136232.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4136233.png)
